3-(Benzyloxy)-2-bromopropanoic acid
Description
3-(Benzyloxy)-2-bromopropanoic acid is a brominated carboxylic acid derivative featuring a benzyloxy group at the third carbon and a bromine atom at the second carbon of the propanoic acid backbone.
Properties
Molecular Formula |
C10H11BrO3 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
2-bromo-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C10H11BrO3/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13) |
InChI Key |
VKJQJNVYWGDEQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogen-Substituted Propanoic Acids
- 2-Bromo-2-methyl-propanoic acid (BrC(CH₃)₂COOH): Features a bromine and two methyl groups at C2. The absence of a benzyloxy group reduces steric hindrance but lowers molecular weight (167.01 g/mol). Its higher boiling point (200°C) reflects strong intermolecular forces typical of carboxylic acids .
- 3-(Benzyloxy)-2-fluoro-3-oxopropanoic acid: Replaces bromine with fluorine and introduces a ketone group at C3 (oxo). The smaller, electronegative fluorine reduces molecular weight (212.17 g/mol) and alters reactivity, favoring nucleophilic attacks at the oxo position .
Benzyloxy-Containing Derivatives
- 2-{[(Benzyloxy)carbonyl]amino}-3-cyanopropanoic acid: Incorporates a benzyloxycarbonyamino (Cbz) group and cyano substituent. The Cbz group enhances steric bulk (M. Wt. 248.23 g/mol) and is associated with skin/eye irritation hazards .
- Benzenepropanoic acid, β-amino-2-(phenylmethoxy)-: Substitutes bromine with an amino group and extends the carbon chain. The amino group increases polarity (M.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Inferred formula. †Calculated based on structural analogs. ‡Inferred from benzyloxy derivatives .
Key Observations:
- Molecular Weight : The benzyloxy group significantly increases molecular weight compared to methyl-substituted analogs (e.g., 167.01 vs. ~287.10 g/mol).
- Solubility: Hydrophobic benzyloxy groups reduce water solubility, as seen in benzyloxycarbonyamino derivatives .
- Boiling Points : Bromine and carboxylic acid functionalities elevate boiling points due to dipole interactions and hydrogen bonding .
Reactivity and Stability
- Bromine as a Leaving Group: The bromine atom in 3-(Benzyloxy)-2-bromopropanoic acid enhances susceptibility to nucleophilic substitution (e.g., SN2 reactions), unlike fluorine in its fluoro analog .
- Benzyloxy Group Stability: The benzyl ether may cleave under acidic or reductive conditions, limiting stability in harsh environments. This contrasts with methyl groups in 2-bromo-2-methyl-propanoic acid, which are more stable .
- Oxidative Sensitivity : Brominated compounds may decompose under strong oxidizing conditions, releasing hazardous byproducts like HBr .
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